molecular formula C5H9F3O2Si B1329312 Trimethylsilyl trifluoroacetate CAS No. 400-53-3

Trimethylsilyl trifluoroacetate

Cat. No. B1329312
Key on ui cas rn: 400-53-3
M. Wt: 186.2 g/mol
InChI Key: VIYXXANHGYSBLY-UHFFFAOYSA-N
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Patent
US04801705

Procedure details

(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt (2.82 g) was suspended in 50 ml of acetonitrile and 13.5 g of N-methyl-N-(trimethylsilyl)trifluoroacetamide were added. After stirring for one hour at 40° C., the solvent and trifluoroacetic acid, trimethylsilyl ester formed were distilled off in vacuo. The remaining oil was dissolved again in 50 ml of dried acetonitrile, cooled to 0° C. and added dropwise to a solution of 3.48 g of an adduct of chlorosulfonylisocyanate and (S)-(2-oxo-3-azetidinyl)carbamic acid, phenylmethyl ester in 100 ml of acetonitrile at 0° C. with stirring. After continuous stirring overnight, the solvent was distilled off in vacuo and the residue stirred (1 hour) with 200 ml of isopropanol. (S)-3-[[(Phenylmethoxy)carbonyl]amino]-N-[[2-(2,3-dihydroxybenzoyl)hydrazino]sulfonyl]-2-oxo-1-azetidinecarboxamide precipitated from the solution. Isolation by filtration and washing with ether yielded 3.87 g of white powder.
Name
(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].OC1C(O)=CC=CC=1C(NN)=O.CN([Si:28]([CH3:31])([CH3:30])[CH3:29])C(=O)C(F)(F)F>C(#N)C>[F:1][C:2]([F:7])([F:6])[C:3]([O:5][Si:28]([CH3:31])([CH3:30])[CH3:29])=[O:4] |f:0.1|

Inputs

Step One
Name
(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt
Quantity
2.82 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.OC1=C(C(=O)NN)C=CC=C1O
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)[Si](C)(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)O[Si](C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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